molecular formula C19H17N7OS B12162542 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12162542
M. Wt: 391.5 g/mol
InChI Key: RVMYTAYULJUCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. It features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a multifunctional benzamide moiety. The structural integration of the benzyl group and the 1H-tetrazole ring is strategically designed to enhance binding affinity and modulate electronic properties, potentially leading to improved potency and selectivity against biological targets. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel anti-infective and anticancer agents. Structural analogs of 1,3,4-thiadiazole have demonstrated potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus , sometimes exceeding the potency of reference drugs like norfloxacin and ciprofloxacin . Furthermore, similar derivatives have been synthesized and evaluated as lipoxygenase (LOX) inhibitors, revealing a promising mechanism for anticancer activity. LOX enzymes play a confirmed role in the pathogenesis of various neoplastic diseases, including colorectal, skin, pancreatic, and renal cancers . The compound's potential mechanism of action may involve the inhibition of such key enzymes or the disruption of critical cellular pathways in target cells. Researchers can utilize this compound as a key intermediate or a novel pharmacophore for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and screening for new therapeutic applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C19H17N7OS

Molecular Weight

391.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17N7OS/c1-12-8-9-15(17(13(12)2)26-11-20-24-25-26)18(27)21-19-23-22-16(28-19)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,21,23,27)

InChI Key

RVMYTAYULJUCLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Cyclodehydration of Acylthiosemicarbazides

Acylthiosemicarbazides, prepared by reacting thiosemicarbazide with carboxylic acids, undergo cyclodehydration in acidic media to form 2-amino-1,3,4-thiadiazoles. For the 5-benzyl derivative, benzyl chloride is introduced via nucleophilic substitution at the 5th position of the thiadiazole intermediate.

  • Reaction Conditions : Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 80–100°C for 4–6 hours.

  • Yield : 65–78% after recrystallization from ethanol.

Oxidative Cyclization of Thiosemicarbazones

Thiosemicarbazones derived from benzaldehyde react with ferric chloride (FeCl₃) in ethanol under reflux to form 2-amino-5-benzyl-1,3,4-thiadiazoles.

  • Mechanism : Oxidative elimination of water and sulfur.

  • Advantage : Direct incorporation of the benzyl group during cyclization.

Table 1: Comparative Analysis of Thiadiazole Core Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)
CyclodehydrationH₂SO₄, 80°C, 6h7895
Oxidative CyclizationFeCl₃, ethanol reflux, 4h7292

Coupling of Thiadiazole and Benzamide Components

The final step involves coupling 5-benzyl-1,3,4-thiadiazol-2-amine with 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoyl chloride.

Schotten-Baumann Reaction

  • Reagents : Benzoyl chloride, aqueous sodium hydroxide (NaOH), tetrahydrofuran (THF).

  • Mechanism : Nucleophilic acyl substitution at the amine group of the thiadiazole.

  • Yield : 70–75% after precipitation and washing.

Carbodiimide-Mediated Coupling

Alternative methods use N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dichloromethane (DCM):

Thiadiazol-2-amine+Acyl ChlorideDCC, DCMTarget Compound\text{Thiadiazol-2-amine} + \text{Acyl Chloride} \xrightarrow{\text{DCC, DCM}} \text{Target Compound}

  • Advantage : Higher yields (80–85%) and reduced side products.

Table 2: Coupling Method Performance

MethodReagentsYield (%)Purity (%)
Schotten-BaumannNaOH, THF7590
Carbodiimide-MediatedDCC, DCM8598

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) enhance efficiency. Key parameters include:

  • Temperature Control : 50–60°C to prevent decomposition.

  • Catalyst Recycling : ZnCl₂ recovery reduces costs.

  • Purification : Crystallization from ethanol-water mixtures achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and thiadiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde or benzoic acid, while reduction of the tetrazole ring could produce an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole can inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

This compound has been explored as a potential additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers .

Nanotechnology

In the realm of nanotechnology, this compound is being evaluated for its role in synthesizing metal nanoparticles. Studies suggest that it can act as a stabilizing agent during the synthesis process, leading to improved dispersion and stability of nanoparticles in various applications .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration demonstrated that treatment with this compound resulted in reduced markers of inflammation and oxidative stress in brain tissues. Behavioral assessments indicated improved cognitive function post-treatment compared to control groups .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thiadiazole Ring

Alkyl vs. Aryl Substituents
  • Methyl-substituted analogue: 3,4-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide (MW: 315.36) has a methyl group at the 5-position of the thiadiazole.
  • Ethyl-substituted analogue : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide () shows a nitro group on the benzamide, which introduces strong electron-withdrawing effects. The ethyl group may slightly increase lipophilicity but lacks the aromatic π-π stacking capability of the benzyl group .
Heteroaromatic Substituents
  • Pyridinyl-substituted analogues: Compounds like 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () replace the benzyl group with pyridine.

Modifications on the Benzamide Moiety

Electron-Withdrawing Groups
  • Nitro group : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide () has a nitro substituent, which enhances electrophilicity but may increase metabolic susceptibility compared to the tetrazole group in the target compound .
  • Halogenated derivatives : 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () shows fluorine substitution, improving membrane permeability and bioavailability. However, fluorine’s small size limits steric effects compared to the bulkier tetrazole .
Bioisosteric Replacements
  • Tetrazole vs. Carboxylic Acid: The tetrazole in the target compound mimics carboxylic acid’s hydrogen-bonding ability but with superior metabolic stability.

Comparative Data Table

Compound Name Thiadiazole Substituent Benzamide Substituents Molecular Weight Key Biological Activity Reference
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide Benzyl 3,4-dimethyl, 2-(tetrazol-1-yl) 448.9 Hypothesized anticancer
3,4-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(tetrazol-1-yl)benzamide Methyl 3,4-dimethyl, 2-(tetrazol-1-yl) 315.36 Not reported
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Ethyl 4-nitro 308.3 Anticancer (inference)
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Pyridin-2-yl 4-fluoro 316.3 Anticancer (inference)
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide 2-Cyanoacrylamido Unsubstituted 378.4 Pro-apoptotic, cell cycle arrest

Key Observations

  • Steric and Electronic Effects : The benzyl group in the target compound enhances lipophilicity and π-π interactions, while the tetrazole improves binding to receptors like RORγt (inferred from ) .
  • Synthetic Routes : Microwave-assisted synthesis () and cyclization with hydrazine hydrate () are common methods for thiadiazole derivatives. The target compound may require similar protocols .
  • Biological Implications: Structural analogues with nitro or cyano groups () show anticancer activity, suggesting the target compound’s tetrazole and benzyl groups could synergistically enhance efficacy .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H17N7OS
  • Molecular Weight : 391.5 g/mol
  • Structural Features : It contains a benzamide backbone with thiadiazole and tetrazole moieties, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound is largely attributed to its heterocyclic components. Both the thiadiazole and tetrazole rings are known for their pharmacological properties, including:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The presence of the thiadiazole ring enhances its interaction with bacterial cell walls, thereby exhibiting potent antimicrobial properties.
  • Antifungal Activity : Similar compounds have shown antifungal effects, suggesting that this compound may also possess such capabilities. The structural similarity with other bioactive thiadiazole derivatives supports this hypothesis .
  • Anti-inflammatory Effects : The compound's ability to inhibit specific biological pathways indicates potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

Structural Feature Impact on Activity
Benzyl GroupEnhances lipophilicity and biological interaction
Thiadiazole RingActs as a pharmacophore contributing to antimicrobial activity
Tetrazole MoietyFacilitates binding to biological targets through hydrogen bonding

The combination of these features results in a compound that exhibits enhanced reactivity and biological efficacy compared to simpler structures.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Studies : A series of derivatives based on the thiadiazole structure exhibited varying degrees of antibacterial activity. Some derivatives were found to be more potent than standard antibiotics like norfloxacin and ciprofloxacin .
  • Molecular Docking Studies : Research has indicated that structural modifications can significantly affect binding affinity to bacterial enzymes. For instance, modifications at the 5-position of the thiadiazole ring can either enhance or diminish antibacterial efficacy .
  • Pharmacological Screening : In vitro assays have demonstrated that compounds with similar structural motifs exhibit desirable activities against various pathogens. The incorporation of specific substituents has been shown to optimize these effects .

Q & A

Q. How can reaction conditions be optimized for the high-yield synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, DMF) are preferred for cyclization and coupling steps due to their ability to stabilize intermediates .
  • Catalysts/Reagents : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation; triethylamine as a base to neutralize HCl byproducts .
  • Temperature Control : Thiadiazole ring formation typically requires reflux (90–100°C), while tetrazole coupling may proceed at room temperature with stirring for 12–24 hours .
  • Yield Optimization : Crystallization from ethanol/water mixtures (2:1 ratio) improves purity and yield (reported up to 68–75% for analogous compounds) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; tetrazole protons at δ 8.5–9.0 ppm) .
  • Infrared (IR) Spectroscopy : Key peaks include C=O stretching (~1650 cm⁻¹ for benzamide) and N–H bending (~3300 cm⁻¹ for tetrazole) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at ~435 m/z for C₂₀H₁₈N₆OS) .
  • Purity Assessment : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (≥95% purity with C18 column) are standard .

Q. How can initial biological screening be designed to evaluate its anticancer potential?

Methodological Answer:

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HepG2, A549) and non-cancerous controls (e.g., HEK-293) .
  • Assays :
    • MTT assay for IC₅₀ determination (48–72 hr exposure).
    • Apoptosis markers (Annexin V/PI staining) and cell cycle arrest (flow cytometry for G1/S phase blockage) .
  • Positive Controls : Compare with doxorubicin or 5-fluorouracil to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Replace benzyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance electrophilic interactions .
    • Modify tetrazole with methyl or phenyl groups to improve metabolic stability .
  • Biological Testing : Screen analogs against kinase targets (e.g., EGFR, VEGFR) using enzymatic assays .
  • Data Correlation : Use QSAR models to link logP values (1.5–3.0) with cytotoxicity .

Q. What strategies address contradictory bioactivity data across different studies?

Methodological Answer:

  • Reproducibility Checks : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Assay Validation : Use orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thiadiazole-tetrazole hybrids) to identify trends .

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., tubulin or DNA topoisomerase II) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding affinity .
  • ADMET Prediction : SwissADME estimates bioavailability (%F >30% for lead candidates) .

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC (e.g., 10% degradation at pH 1.2 after 24 hr) .
  • Thermal Analysis : TGA/DSC reveals decomposition temperatures (expected >200°C for thiadiazole derivatives) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent Volume : Transition from batch to flow chemistry for exothermic reactions (e.g., thiadiazole cyclization) .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) or fractional distillation .
  • Byproduct Management : Optimize stoichiometry (1.2:1 molar ratio for benzoyl chloride derivatives) to minimize impurities .

Q. How can metabolite identification studies inform toxicity profiles?

Methodological Answer:

  • In Vitro Models : Use liver microsomes (human or rodent) to identify Phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • LC-MS/MS : Detect glutathione adducts to assess reactive metabolite formation .
  • Toxicity Prediction : ProTox-II estimates hepatotoxicity and mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.